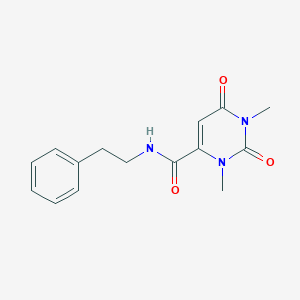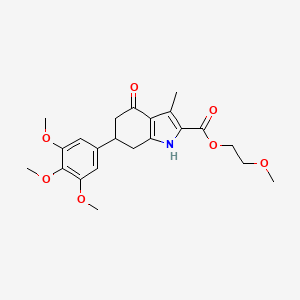![molecular formula C23H32N2O4S B6024812 4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide](/img/structure/B6024812.png)
4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide, also known as MPTP-H, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It is a potent inhibitor of a specific enzyme called protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.
Mécanisme D'action
4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide exerts its pharmacological effects by selectively inhibiting PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor and insulin receptor substrate-1, leading to the attenuation of insulin signaling and insulin resistance. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake, leading to improved glucose metabolism and insulin sensitivity. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. It also exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. However, this compound has been reported to cause hepatotoxicity and nephrotoxicity at high doses, indicating that it should be used with caution in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in various biological processes. It can also be used as a lead compound for the development of novel PTP1B inhibitors with improved pharmacological properties. However, this compound has limitations in terms of its toxicity and solubility, which can affect its efficacy and safety in lab experiments.
Orientations Futures
There are several future directions for the research on 4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of this compound. Secondly, the development of novel PTP1B inhibitors based on the structure of this compound could lead to the discovery of more potent and selective inhibitors with improved pharmacological properties. Finally, the evaluation of the in vivo efficacy and safety of this compound and its analogs in animal models of diabetes, obesity, and cancer could provide valuable insights into their therapeutic potential.
Méthodes De Synthèse
4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzohydrazide with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride to obtain the final product. The purity and yield of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. PTP1B inhibition by this compound has been shown to enhance insulin sensitivity and glucose metabolism in animal models of diabetes and obesity, suggesting that it could be a promising drug candidate for the treatment of these metabolic disorders. Furthermore, this compound has been reported to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells, making it a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
4-methoxy-N'-[2,4,6-tri(propan-2-yl)phenyl]sulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-14(2)18-12-20(15(3)4)22(21(13-18)16(5)6)30(27,28)25-24-23(26)17-8-10-19(29-7)11-9-17/h8-16,25H,1-7H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVAWQGMTRHDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B6024750.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6024754.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide](/img/structure/B6024758.png)
![N-(2-methoxyethyl)-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6024766.png)
![1-[1-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6024787.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6024790.png)
![[1-(5-{[(5-methyl-2-thienyl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol](/img/structure/B6024793.png)
![2-(4-ethyl-1-piperazinyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6024797.png)


![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6024825.png)
![4-[5-chloro-3,6-difluoro-4-(4-methoxyphenoxy)-2-pyridinyl]morpholine](/img/structure/B6024838.png)
